[(3-Isopropylisoxazol-5-yl)methyl]methylamine

Medicinal Chemistry Physicochemical Properties Pharmacokinetics

[(3-Isopropylisoxazol-5-yl)methyl]methylamine (CAS 942519-65-5) is a heterocyclic building block characterized by a methylamine moiety attached to a 3-isopropylisoxazole core. It is available as a research-grade solid or liquid from suppliers like Sigma-Aldrich (AldrichCPR), Hit2Lead, and BOC Sciences, typically at 95% purity.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 942519-65-5
Cat. No. B1327110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Isopropylisoxazol-5-yl)methyl]methylamine
CAS942519-65-5
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)CNC
InChIInChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)11-10-8/h4,6,9H,5H2,1-3H3
InChIKeyBYGUSSATSGHWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: [(3-Isopropylisoxazol-5-yl)methyl]methylamine (CAS 942519-65-5) as a Research Chemical


[(3-Isopropylisoxazol-5-yl)methyl]methylamine (CAS 942519-65-5) is a heterocyclic building block characterized by a methylamine moiety attached to a 3-isopropylisoxazole core. It is available as a research-grade solid or liquid from suppliers like Sigma-Aldrich (AldrichCPR), Hit2Lead, and BOC Sciences, typically at 95% purity . The compound's physical properties include a molecular weight of 154.21 g/mol, a calculated density of 1.0±0.1 g/cm³, an experimental boiling point of 102-103 °C at 3 Torr, and a predicted XLogP3 of 0.9 [1] . It is supplied without analytical data, with the buyer assuming responsibility for identity and purity verification .

Why [(3-Isopropylisoxazol-5-yl)methyl]methylamine is Not Interchangeable with Its Closest Analogs


The specific substitution pattern of [(3-Isopropylisoxazol-5-yl)methyl]methylamine—a secondary methylamine at the 5-position and an isopropyl group at the 3-position—dictates its unique chemical reactivity and potential for specific molecular interactions. Its closest analog, (3-Isopropylisoxazol-5-yl)methanamine (CAS 543713-30-0), lacks the N-methyl group, resulting in a different pKa (8.39 vs. ~7.93 predicted for primary amines), altered hydrogen-bonding capacity, and distinct synthetic versatility . This structural nuance prevents direct substitution in applications where a secondary amine is required for selective alkylation or when a specific pharmacokinetic profile is targeted.

Quantitative Evidence for [(3-Isopropylisoxazol-5-yl)methyl]methylamine Differentiation


LogP and Lipophilicity Comparison vs. Primary Amine Analog

[(3-Isopropylisoxazol-5-yl)methyl]methylamine exhibits a calculated XLogP3 value of 0.9 . This is a quantifiable difference from its primary amine analog, (3-Isopropylisoxazol-5-yl)methanamine, which has a lower predicted LogP of approximately 0.69 [1]. This 0.21 increase in lipophilicity, attributed to the N-methyl group, can impact membrane permeability and target engagement in biological assays.

Medicinal Chemistry Physicochemical Properties Pharmacokinetics

Topological Polar Surface Area (TPSA) Benchmarking Against Isoxazole-Methylamines

The topological polar surface area (TPSA) for [(3-Isopropylisoxazol-5-yl)methyl]methylamine is calculated to be 38.1 Ų . This value is significantly lower than that of unsubstituted isoxazole-5-methylamines, which typically have a TPSA of ~52.05 Ų due to the absence of additional hydrogen bond acceptors/donors from the isopropyl group . This reduction in PSA is consistent with the compound's increased lipophilicity and is a key differentiator for passive membrane permeability.

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Commercial Purity and Analytical Assurance Relative to Key Vendor

When sourcing [(3-Isopropylisoxazol-5-yl)methyl]methylamine, users encounter a critical procurement differentiation: Sigma-Aldrich's AldrichCPR line provides the compound "AS-IS" with no analytical data or warranty . In contrast, other vendors like Hit2Lead and BOC Sciences supply the compound with a guaranteed purity of 95% . This is a verifiable and quantifiable difference in the level of analytical assurance provided with the product.

Procurement Chemical Synthesis Quality Control

Safety Classification and Hazard Profile vs. Isoxazole Building Blocks

[(3-Isopropylisoxazol-5-yl)methyl]methylamine is classified with an Acute Tox. 3 Oral hazard (danger) and falls under storage class 6.1C, indicating it is a combustible, acute toxic compound . This is a quantifiable safety classification that differentiates it from less hazardous isoxazole building blocks. For example, its primary amine analog, (3-Isopropylisoxazol-5-yl)methanamine, is also classified as Acute Tox. 3 Oral , confirming this hazard is inherent to the isoxazole-alkylamine core. This information is critical for institutional safety compliance and laboratory handling protocols.

Laboratory Safety Chemical Handling Procurement

Recommended Application Scenarios for [(3-Isopropylisoxazol-5-yl)methyl]methylamine


Scaffold for CNS-Targeted Lead Optimization

Given its XLogP3 of 0.9 and TPSA of 38.1 Ų, [(3-Isopropylisoxazol-5-yl)methyl]methylamine is an optimal starting point for medicinal chemistry programs aiming to optimize brain penetration . Its physicochemical profile suggests a favorable balance for crossing the blood-brain barrier, making it a superior choice over more polar isoxazole-methylamine analogs (e.g., TPSA ~52 Ų) when designing CNS-active small molecules . The N-methyl group also eliminates a hydrogen bond donor, potentially further improving passive permeability.

Selective Alkylation and Reductive Amination Chemistry

As a secondary methylamine, [(3-Isopropylisoxazol-5-yl)methyl]methylamine is uniquely suited for applications requiring selective alkylation. Unlike its primary amine analog, it can undergo reductive amination with aldehydes or ketones to form tertiary amines without the risk of dialkylation, a common side reaction with primary amines. This specificity is critical for constructing complex molecular architectures with high fidelity and is a key differentiator for procurement in advanced organic synthesis .

Precursor for Agrochemical Intermediate Synthesis

The isoxazole core is a known pharmacophore in herbicides and fungicides, and the specific substitution pattern of this compound makes it a valuable precursor in this field . Its close analog, (3-Isopropylisoxazol-5-yl)methanamine, is explicitly cited as a reagent for synthesizing herbicidal 2-cyanoacrylates . By extension, [(3-Isopropylisoxazol-5-yl)methyl]methylamine can be used in similar pathways, where the methylamine group offers a different point of diversification for generating novel agrochemical candidates with potentially improved properties.

Research Requiring Pre-Defined Analytical Purity

For projects where experimental reproducibility is paramount, sourcing [(3-Isopropylisoxazol-5-yl)methyl]methylamine with a guaranteed purity of 95% from vendors like Hit2Lead or BOC Sciences is essential . This application scenario is specifically contrasted with procurement from the Sigma-Aldrich AldrichCPR line, which provides no analytical data and sells the product "AS-IS" . In high-throughput screening or delicate catalytic reactions, the assured purity mitigates the risk of impurities interfering with assay results or reaction outcomes, saving significant time and resources.

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